3-Deoxy-3-fluoro-D-galactitol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Deoxy-3-fluoro-D-galactitol is an exceptional biomedical compound, specifically designed to study the complex nature of hereditary galactosemia . It has an extraordinary competitive inhibitory potential against aldose reductase . This remarkable compound effectively curtails the deleterious buildup of galactitol .

Synthesis Analysis

The synthesis of 3-Deoxy-3-fluoro-D-galactitol involves a D- to L-sugar translation strategy, and an enzymatic oxidation of 3-deoxy-3-fluoro-L-fucitol . Enzymatic activation (FKP) and glycosylation using an α-1,2 and an α-1,3 fucosyltransferase are used to obtain two fluorinated trisaccharides .Molecular Structure Analysis

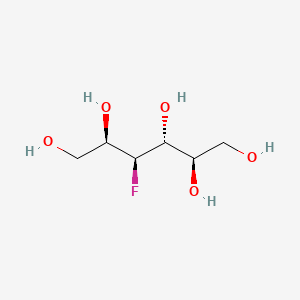

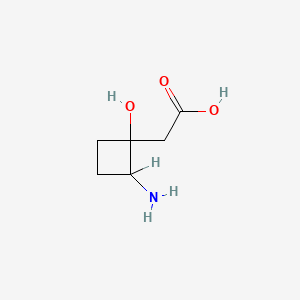

The molecular formula of 3-Deoxy-3-fluoro-D-galactitol is C6H13FO5 . Its IUPAC name is (2R,3R,4S,5R)-4-fluorohexane-1,2,3,5,6-pentol .Physical And Chemical Properties Analysis

The molecular weight of 3-Deoxy-3-fluoro-D-galactitol is 184.16 . More detailed physical and chemical properties were not found in the search results.科学的研究の応用

Substrate for NAD-linked Sorbitol Dehydrogenase

3-Deoxy-3-fluoro-D-glucitol serves as a substrate for NAD-linked sorbitol dehydrogenase . This enzyme plays a crucial role in the polyol pathway, which is a two-step process that converts glucose to fructose.

Antidiabetic Drug

3-Deoxy-3-fluoro-D-glucitol, also known as FDG, is a powerful antidiabetic drug . It exhibits significant efficacy in managing type 2 diabetes mellitus. This medication operates through its ability to impede the glucokinase enzyme, resulting in a notable decline in blood glucose concentrations .

Chemical Probe in Glycobiology

The compound has been used in the chemoenzymatic synthesis of 3-deoxy-3-fluoro-L-fucose . The enzymatic activation and glycosylation using an α-1,2 and an α-1,3 fucosyltransferase to obtain two fluorinated trisaccharides demonstrate its potential as a novel versatile chemical probe in glycobiology .

Synthesis of Fluorinated Trisaccharides

3-Deoxy-3-fluoro-D-glucitol is used in the synthesis of fluorinated trisaccharides . These fluorinated trisaccharides have potential applications in the development of new drugs and in the study of carbohydrate-protein interactions.

Enzymatic Oxidation

The compound is involved in enzymatic oxidation processes . This is part of a D- to L-sugar translation strategy, which is crucial in the synthesis of 3-deoxy-3-fluoro-L-fucose .

Storage and Stability

3-Deoxy-3-fluoro-D-glucitol has a storage temperature of 2-8°C . This property is important for its stability and longevity, making it suitable for various research applications.

特性

IUPAC Name |

(2R,3R,4S,5R)-4-fluorohexane-1,2,3,5,6-pentol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13FO5/c7-5(3(10)1-8)6(12)4(11)2-9/h3-6,8-12H,1-2H2/t3-,4-,5+,6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEGLBRXQLUKRML-ARQDHWQXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)F)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@H]([C@@H](CO)O)F)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13FO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3R,4S,5R)-4-Fluorohexane-1,2,3,5,6-pentol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]acetic acid](/img/structure/B1146117.png)

![6-Methoxy-5-[(2E)-6-methoxy-3-methyl-6-oxohex-2-en-1-yl]-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-4-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate](/img/structure/B1146134.png)